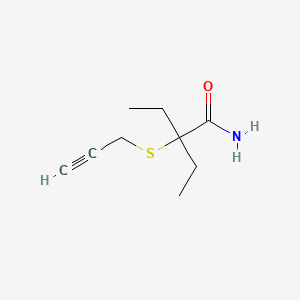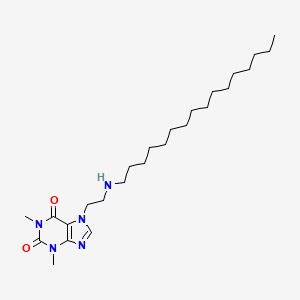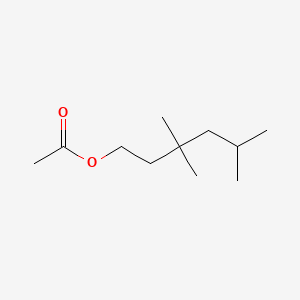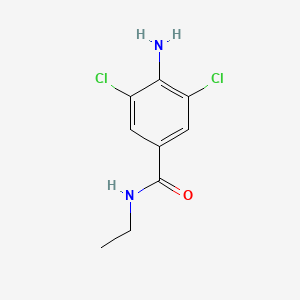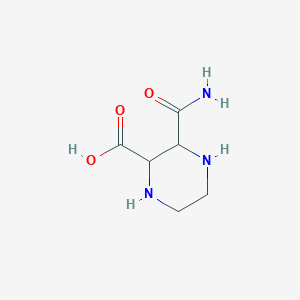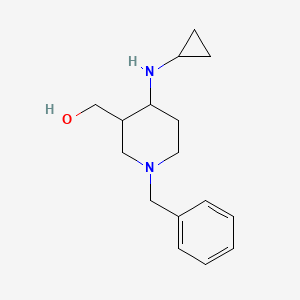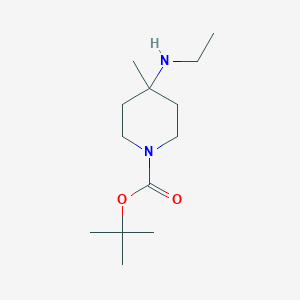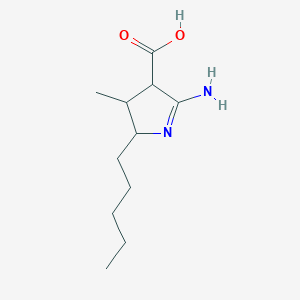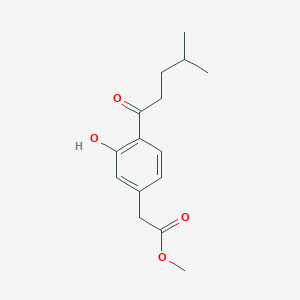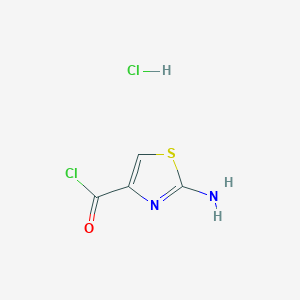
2-Aminothiazole-4-carbonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminothiazole-4-carbonyl chloride hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of 2-aminothiazole, which is known for its wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminothiazole-4-carbonyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminothiazole-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, Schiff bases, and other heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-Aminothiazole-4-carbonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.
Biology: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It serves as a precursor for the development of new drugs targeting different diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-aminothiazole-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: The parent compound with similar biological activities.
2-Aminothiazole-4-carboxylate: Another derivative with potential therapeutic applications.
2-Aminothiazole-4-carboxamide: Known for its antimicrobial and anticancer properties.
Uniqueness
2-Aminothiazole-4-carbonyl chloride hydrochloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile building block for the synthesis of various biologically active compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .
Eigenschaften
Molekularformel |
C4H4Cl2N2OS |
|---|---|
Molekulargewicht |
199.06 g/mol |
IUPAC-Name |
2-amino-1,3-thiazole-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C4H3ClN2OS.ClH/c5-3(8)2-1-9-4(6)7-2;/h1H,(H2,6,7);1H |
InChI-Schlüssel |
HNPAEKDHGRUBJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



